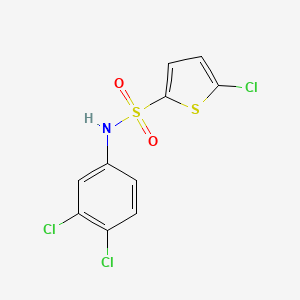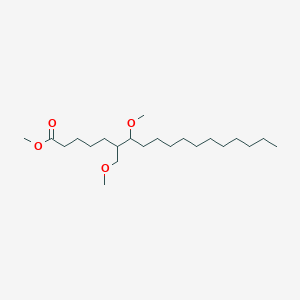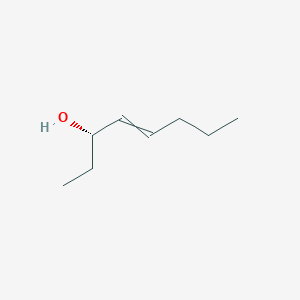![molecular formula C21H22N4O B12579090 Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- CAS No. 185379-75-3](/img/structure/B12579090.png)
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-ethylpiperazine can be reacted with a suitable quinoxaline derivative under basic conditions.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through Friedel-Crafts acylation using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antipsychotic and antimicrobial agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- involves its interaction with various molecular targets. The compound can act as an antagonist or inhibitor of specific enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Methanone, [3-(4-methyl-1-piperazinyl)-2-quinoxalinyl]phenyl-
- Methanone, [3-(4-ethyl-1-piperazinyl)-2-benzofuranyl]phenyl-
Uniqueness
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core with a piperazine moiety makes it particularly interesting for medicinal chemistry applications, offering potential advantages over similar compounds in terms of efficacy and selectivity.
Properties
CAS No. |
185379-75-3 |
|---|---|
Molecular Formula |
C21H22N4O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H22N4O/c1-2-24-12-14-25(15-13-24)21-19(20(26)16-8-4-3-5-9-16)22-17-10-6-7-11-18(17)23-21/h3-11H,2,12-15H2,1H3 |
InChI Key |
AKHPLZSXOVVNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)



![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)



